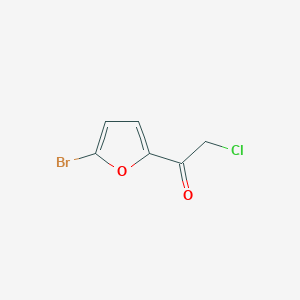
(RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol is a chemical compound with a complex structure that includes both amino and fluoro groups
Preparation Methods
The synthesis of (RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol typically involves multiple steps. One common synthetic route starts with the preparation of 4-fluoro-2-(trifluoromethyl)phenyl isocyanate . This intermediate can then be reacted with appropriate reagents under controlled conditions to yield the desired amino alcohol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
(RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to (RS)-2-Amino-2-(4-fluoro-2-trifluoromethyl-phenyl)-ethanol include:
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: Used as an intermediate in the synthesis of various nitrogen-containing compounds.
4-Fluoro-2-(trifluoromethyl)phenol: Another fluorinated compound with different functional groups and applications.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of amino and fluoro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2 |
InChI Key |
XMNMWIYSKPEFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13590000.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)







